2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol
Overview
Description
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding pyrazolo[1,5-a]pyrimidine-7-thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Corresponding pyrazolo[1,5-a]pyrimidine-7-thiol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties .
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry
Uniqueness
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiol group allows for unique reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-7-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-10(2)13-9-14(20)19-16(17-13)15(11(3)18-19)12-7-5-4-6-8-12/h4-10,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFHYZZJDLUQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=S)N2N1)C(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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